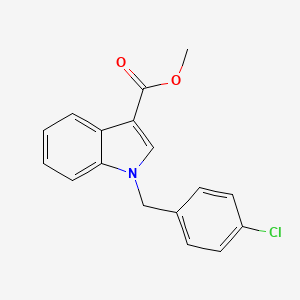

methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate

Overview

Description

Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms This compound features a methyl ester group attached to the indole ring, along with a 4-chlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with indole-3-carboxylic acid and 4-chlorobenzyl chloride.

Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl indole-3-carboxylate.

Substitution Reaction: The methyl indole-3-carboxylate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or indole positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate exhibit significant cytotoxicity against various cancer cell lines, including:

- SW620 (colon cancer)

- PC-3 (prostate cancer)

- NCI-H23 (lung cancer)

For instance, compounds derived from this indole core demonstrated IC50 values ranging from 0.56 to 0.83 µM, indicating potent activity against these cell lines . The mechanism of action involves the activation of caspases, which are crucial for apoptosis in cancer cells, thereby providing a pathway for therapeutic intervention .

2.2 Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole core and substituents can significantly affect biological activity. Compounds with specific substituents, such as hydroxyl groups, have shown enhanced cytotoxic effects . This suggests that further exploration of SAR could lead to the development of more effective anticancer agents.

Potential Applications in Drug Development

The unique chemical structure of this compound positions it as a valuable scaffold for drug development:

- Caspase Activators : Given its role in activating caspases, this compound could be further explored for developing drugs targeting apoptotic pathways in cancer therapy.

- Hybrid Molecules : The potential to create hybrid compounds by combining this indole derivative with other pharmacophores could enhance efficacy and selectivity against cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds based on this compound:

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The chlorobenzyl group can enhance these interactions through additional binding sites or by altering the compound’s overall conformation.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1H-indole: This compound lacks the methyl ester group but retains the indole and chlorobenzyl moieties.

Methyl 1H-indole-3-carboxylate: This compound lacks the chlorobenzyl group but retains the indole and methyl ester moieties.

4-Chlorobenzyl chloride: This compound lacks the indole ring but retains the chlorobenzyl moiety.

Uniqueness: Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate is unique due to the combination of the indole ring, methyl ester group, and chlorobenzyl substituent. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the individual components or other similar compounds.

Biological Activity

Methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate (CAS Number: 761402-59-9) is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The following sections delve into its biological activities, mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C17H14ClNO2

- Molecular Weight : 299.75 g/mol

- Structure : The compound features a methyl ester functional group at the 3-position of the indole ring and a 4-chlorobenzyl group at the 1-position.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve interference with cellular signaling pathways, particularly those related to apoptosis. For instance, studies have shown that derivatives of this compound can activate procaspases and increase caspase-8 activation, leading to programmed cell death in cancer cells .

Table 1: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induces apoptosis via caspase activation |

| A549 | 29.1 | Modulates c-jun N-terminal kinase signaling |

| HepG2 | Varies | Alters NF-kB signaling pathways |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. The compound's Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| A. baumannii | <100 | <100 |

| K. pneumoniae | <100 | <100 |

| Methicillin-resistant S. aureus | <64 | <128 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The indole ring system is known for its ability to modulate various biological processes, including cell signaling and apoptosis . The presence of the chlorobenzyl group enhances binding affinity and specificity towards these targets, thereby influencing the compound's pharmacological properties .

Synthesis and Research Applications

The synthesis of this compound typically involves a multi-step process starting from methyl indole-3-carboxylate and utilizing N,N-dimethylformamide as a solvent . This compound serves as a scaffold for the development of new pharmaceuticals and is employed in studies to understand the interaction between indole derivatives and biological molecules.

Synthesis Steps

- React methyl indole-3-carboxylate with NaH in DMF.

- Add 4-chlorobenzyl bromide to the mixture.

- Quench the reaction with NH4Cl and extract the product using ethyl acetate.

Case Studies

Recent studies have focused on optimizing derivatives of this compound for enhanced anticancer activity. For example, modifications at the indole position have been shown to improve solubility and metabolic stability while maintaining or enhancing cytotoxic effects against various cancer cell lines .

Properties

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-21-17(20)15-11-19(16-5-3-2-4-14(15)16)10-12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVNEOSWBCDSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359204 | |

| Record name | 9T-1501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761402-59-9 | |

| Record name | 9T-1501 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.